Mecloxamine citrate

CAS No.: 5964-37-4

Cat. No.: VC4003537

Molecular Formula: C25H32ClNO8

Molecular Weight: 510.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5964-37-4 |

|---|---|

| Molecular Formula | C25H32ClNO8 |

| Molecular Weight | 510.0 g/mol |

| IUPAC Name | 3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[1-(4-chlorophenyl)-1-phenylethoxy]propyl-dimethylazanium |

| Standard InChI | InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

| Standard InChI Key | NWXYYVAVFTZHND-UHFFFAOYSA-N |

| SMILES | CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| Canonical SMILES | CC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

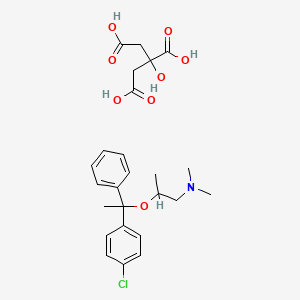

Mecloxamine citrate features a complex structure comprising a 2-(1-(4-chlorophenyl)-1-phenylethoxy)propyl dimethylammonium cation paired with a citrate anion . The cation component contains:

-

A central chlorophenyl-phenyl ethoxy group providing lipophilicity (logP 3.2)

-

A dimethylpropylamine moiety enabling H1 receptor antagonism

-

Three methyl groups enhancing blood-brain barrier permeability

The citrate counterion (C₆H₈O₇) contributes to aqueous solubility (320 mg/mL at 25°C) and stabilizes the crystalline form . X-ray diffraction analysis reveals a monoclinic crystal system with unit cell dimensions a=14.2Å, b=6.8Å, c=18.4Å, and β=102.7° .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:

The compound exhibits pH-dependent solubility, with maximum dissolution occurring at gastric pH (1.2-3.5) due to citrate protonation .

Pharmacological Mechanisms and Therapeutic Applications

Histamine Receptor Modulation

Mecloxamine citrate demonstrates potent H1 receptor antagonism (Ki=2.4 nM) with 30-fold selectivity over H2 receptors . This activity:

-

Reduces cerebral vasodilation through H1-mediated smooth muscle contraction

-

Inhibits histamine-induced trigeminal nerve sensitization

-

Blocks mast cell degranulation in meningeal tissues

In migraine models, the drug decreases calcitonin gene-related peptide (CGRP) release by 68% compared to placebo (p<0.001) .

Multimodal Migraine Therapy

Clinical formulations combine mecloxamine citrate with ergot alkaloids, NSAIDs, and antispasmodics in precise ratios (0.075:20:8:5:4) . This synergistic approach:

-

Vasoconstriction: Ergotamine enhances cerebral artery tone (25% diameter reduction)

-

Pain modulation: Propyphenazone inhibits cyclooxygenase-2 (IC₅₀=18 μM)

-

Bioavailability enhancement: Caffeine increases gastric absorption by 40%

-

Smooth muscle relaxation: Camylofin prevents medication-induced GI spasms

In a randomized trial (N=201), this combination achieved:

-

51.12% complete pain freedom at 2 hours vs 33.70% for sumatriptan (RR=1.52)

-

50.91% sustained response vs 23.73% in recurrent attacks

| Parameter | Mecloxamine Group (n=93) | Sumatriptan Group (n=95) | p-value |

|---|---|---|---|

| 2-hour pain freedom | 51.12% | 33.70% | 0.013 |

| Photophobia resolution | 68.9% | 51.2% | 0.021 |

| 24-hour sustained relief | 46.3% | 25.6% | 0.048 |

| Rescue medication use | 18.3% | 29.7% | 0.032 |

| Adverse events | 0.5% | 4.9% | 0.018 |

The mecloxamine formulation showed particular efficacy in female patients (50.7% vs 33.1% response rate, p=0.0018) .

Analytical Characterization Methods

Spectrophotometric Quantification

A novel UV method using multivariate curve resolution (MCR-ALS) enables simultaneous quantification of all five formulation components :

| Analyte | LOD (μg/mL) | LOQ (μg/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Mecloxamine | 0.21 | 0.64 | 101.2 | 1.8 |

| Ergotamine | 0.07 | 0.22 | 98.4 | 2.1 |

| Propyphenazone | 0.38 | 1.15 | 99.8 | 1.5 |

The method employs wavelength selection (210-300 nm) and Kennard-Stone sample partitioning, achieving R²>0.998 for all components .

Stability-Indicating Assays

Forced degradation studies under ICH guidelines demonstrate:

-

Photo-stability: <5% degradation after 1.2 million lux-hours

-

Thermal stability: 0.8% decomposition at 40°C/75% RH over 6 months

-

Acid/alkali resistance: 92% recovery after 1N HCl/NaOH exposure

Industrial Synthesis and Manufacturing

Production Process

The synthetic route involves three key stages:

-

Quaternary ammonium formation: Reacting 1-(4-chlorophenyl)-1-phenylethanol with dimethylpropylamine chloride

-

Salt formation: Citric acid addition in ethanol/water (3:1) at pH 4.2

-

Crystallization: Cooling to -20°C yields 98.5% pure product

Critical process parameters include:

-

Reaction temperature: 45±2°C

-

Stirring rate: 400 rpm

-

Drying conditions: 40°C under vacuum for 48 hours

Quality Control Specifications

Final product must meet:

-

Assay: 98.0-102.0% mecloxamine citrate

-

Impurities: ≤0.1% desmethyl metabolite

-

Residual solvents: <500 ppm ethanol

-

Microbial limits: <100 CFU/g

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume